molecular formula C13H14N2O2S B12967447 6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one

6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one

Cat. No.: B12967447
M. Wt: 262.33 g/mol
InChI Key: AQZQBZRXCBSNFV-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one (CAS 1184913-52-7) is a pyrimidinone derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C13H14N2O2S and a molecular weight of 262.33 g/mol, this compound serves as a versatile scaffold for the synthesis of novel bioactive molecules . Pyrimidine and dihydropyrimidine cores are recognized for their diverse pharmacological profiles, and researchers are actively investigating their potential applications . This specific compound features a 4-methoxyphenyl substitution at the 6-position and a methylsulfanyl (S-CH3) group at the 2-position, which are key functional groups that can influence both the compound's reactivity and its interaction with biological targets. The methylsulfanyl group, in particular, is a common feature in pyrimidine-based research compounds and can be utilized for further chemical modifications to create libraries for biological screening . Scientific literature highlights that structurally related pyrimidine derivatives have been shown to possess a range of biological activities, providing a strong rationale for the research use of this compound . These activities include notable analgesic (pain-relieving) properties , as demonstrated by similar 2-methylthio-1,4-dihydropyrimidine derivatives which exhibited significant activity in standard analgesic models . Furthermore, pyrimidine-based structures are frequently explored for their anti-inflammatory , antioxidant , and antimicrobial potential . The compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can employ this chemical as a key intermediate in multi-step synthetic routes, including the development of triazole-fused derivatives or other complex heterocyclic systems aimed at discovering new pharmacological agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-2-methylsulfanylpyrimidin-4-one

InChI

InChI=1S/C13H14N2O2S/c1-15-12(16)8-11(14-13(15)18-3)9-4-6-10(17-2)7-5-9/h4-8H,1-3H3

InChI Key

AQZQBZRXCBSNFV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N=C1SC)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Pyrimidinone Core Construction

The pyrimidin-4(3H)-one scaffold is typically synthesized via cyclization reactions involving β-dicarbonyl compounds and amidine or guanidine derivatives. For this compound, the synthesis often starts from appropriately substituted β-ketoesters or β-diketones and methylthio-containing reagents.

Introduction of the 4-Methoxyphenyl Group

The 4-methoxyphenyl substituent is introduced either by:

  • Using 4-methoxybenzaldehyde or 4-methoxyacetophenone derivatives as starting materials in condensation steps, or
  • Via nucleophilic aromatic substitution or cross-coupling reactions on a preformed pyrimidinone ring.

Methylsulfanyl Group Incorporation

The methylsulfanyl group at position 2 is introduced by reaction with methylthiolating agents such as methyl mercaptan derivatives or methylsulfanyl-substituted precursors. This step requires mild conditions to prevent oxidation of the sulfur atom.

Detailed Preparation Methods

Regioselective Synthesis of 3,6-Disubstituted 2-(Methylsulfanyl)pyrimidin-4(3H)-ones

A recent synthetic method reported involves a regioselective approach to 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, adaptable to the target compound. The key steps include:

  • Condensation of a β-ketoester with 4-methoxybenzaldehyde under acidic or basic catalysis to form a chalcone or related intermediate.
  • Cyclization with methylthiourea or S-methylisothiourea salts to introduce the methylsulfanyl group and form the pyrimidinone ring.
  • Control of temperature (typically reflux conditions) and solvent choice (acetic acid or ethanol) to optimize yield and purity.
  • Monitoring reaction progress by thin-layer chromatography (TLC) to ensure completion and minimize side products.

This method yields the target compound with high regioselectivity and good yield (typically above 70%).

Typical Reaction Conditions

Step Reagents/Conditions Notes
Condensation 4-methoxybenzaldehyde + β-ketoester, acid/base catalyst, reflux in ethanol or acetic acid Forms intermediate chalcone or β-diketone
Cyclization with methylthiourea Methylthiourea salt, reflux in acetic acid or ethanol, 4-6 hours Introduces methylsulfanyl group and closes pyrimidinone ring
Work-up and purification Cooling, addition of ice water, filtration, washing, silica gel chromatography Ensures removal of impurities and isolation of pure compound

Alternative Synthetic Routes

  • Use of S-methylisothiourea hydrogen sulfate as a methylthiolating agent in the presence of polar aprotic solvents like hexamethylphosphoramide (HMPA) at elevated temperatures (~100 °C) for 20+ hours has been reported for related pyrimidinones.
  • Multi-step synthesis involving initial formation of ethyl 2-(4-methoxybenzylidene)-4-methyl-3-oxopentanoate intermediates followed by cyclization with methylthiourea derivatives.

Research Findings and Optimization

Yield and Purity

  • Yields for the target compound synthesis typically range from 70% to 85%, depending on reaction time, temperature, and solvent system.
  • Purification by silica gel chromatography using hexane:ethyl acetate (1:1) or dichloromethane:acetone mixtures is effective in isolating the pure compound.

Reaction Monitoring

  • Thin-layer chromatography (TLC) is essential for monitoring the progress of both condensation and cyclization steps.
  • Spectroscopic methods such as IR (identifying C=O and C=N stretches), 1H NMR (aromatic and methyl signals), and mass spectrometry confirm the structure and purity of the final product.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Key Notes
Condensation of 4-methoxybenzaldehyde with β-ketoester Acid/base catalyst, reflux in ethanol or acetic acid 75-80 Forms chalcone intermediate
Cyclization with methylthiourea salt Reflux in acetic acid or ethanol, 4-6 h 70-85 Introduces methylsulfanyl group
Alternative methylthiolation S-methylisothiourea hydrogen sulfate, HMPA, 100 °C, 20+ h 70-80 Requires polar aprotic solvent
Purification Silica gel chromatography (hexane:ethyl acetate 1:1) N/A Ensures high purity

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyrimidinone ring to a dihydropyrimidine derivative.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidinone derivatives depending on the substituent introduced.

Scientific Research Applications

Based on the search results provided, here's what is known about the applications of compounds related to "6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one":

  • Compound Identification :
    • This compound :
      • CAS Number: 1184913-52-7
      • Molecular Formula: C13H14N2O2S
  • Related Compounds and Applications :
    • N-(4-methoxyphenyl)-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine :
      • ChemDiv Compound ID: D278-0404
      • Molecular Formula: C13H15N3OS
      • IUPAC Name: N-(4-methoxyphenyl)-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine
      • This compound is included in screening libraries for drug discovery, specifically within the Ion Channels Focused Library and a 1.7M Stock Database .
      • Therapeutic areas of interest include nervous system and cardiovascular applications, targeting Ion Channels .
    • 2-[({2-[3-(2-Fluoroethoxy)-4-Methoxyphenyl]-1,3-Thiazol-4-Yl}methyl)sulfanyl]pyrimidine-4,6-Diamine :
      • Molecular Weight: 407.5 g/mol
    • 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one :
      • Molecular Formula: C6H9N3OS
    • 2-{[(4-methoxyphenyl)methyl]sulfanyl}-6-[(methylsulfanyl)methyl]pyrimidin-4-ol :
      • CAS Number: 860609-69-4
      • Linear Formula: C14H16N2O2S2

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The pyrimidin-4(3H)-one scaffold is highly tunable, with substituents significantly influencing physical and chemical properties. Below is a comparative analysis with key analogs:

Table 1: Key Analogs and Their Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Reference
Target Compound 6-(4-MeOPh), 3-Me, 2-SMe C₁₃H₁₄N₂O₂S 262.33 Not reported Not given -
6-Amino-3-Me-2-SMe () 6-NH₂, 3-Me, 2-SMe C₆H₉N₃OS 171.22 282.3 Not given
3-Me-2-SMe-6-CF₃ () 6-CF₃, 3-Me, 2-SMe C₇H₇F₃N₂OS 224.20 Not reported Not given
7-(4-ClPh)-3-Me-2-SMe () 7-(4-ClPh), 3-Me, 2-SMe C₁₄H₁₂ClN₃OS 313.78 219–221 70
Thieno[3,2-d]pyrimidinone () Thieno fused ring C₁₃H₁₀N₂O₂S 258.29 296–299 98
Key Observations :

Melting Points: The amino-substituted analog () exhibits the highest melting point (282.3°C), likely due to strong hydrogen bonding from the NH₂ group . Fused-ring systems (e.g., thieno-pyrimidinone in ) show elevated melting points (~296–299°C) due to enhanced crystallinity . Bulky aryl groups (e.g., 4-chlorophenyl in ) reduce melting points (219–221°C), possibly due to steric hindrance disrupting crystal packing .

Molecular Weight and Lipophilicity: The trifluoromethyl analog () has a lower molecular weight (224.20) but higher lipophilicity (logP ~1.36), making it more membrane-permeable .

Biological Activity

6-(4-Methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one is a pyrimidine derivative notable for its unique structural features, which include a methoxyphenyl group and a methylsulfanyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

The molecular formula of this compound is C13H14N2O2S, with a molecular weight of 262.33 g/mol. The compound's structure consists of a pyrimidine ring, which is a six-membered aromatic heterocycle containing nitrogen atoms. The presence of the methylsulfanyl group can influence its reactivity and biological interactions, particularly through oxidation processes leading to sulfoxides or sulfones.

Antioxidant Activity

Research indicates that pyrimidine derivatives can exhibit significant antioxidant properties. The presence of the methoxy group in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Similar compounds have demonstrated a capacity to reduce oxidative damage in various biological systems.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been suggested by studies on related pyrimidine derivatives. These compounds have shown effectiveness in inhibiting inflammatory mediators, which could make them valuable in treating conditions characterized by chronic inflammation.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including gastric and liver cancer cells. The mechanism of action may involve the inhibition of cell proliferation and induction of apoptosis .

The following table summarizes the observed biological activities of this compound compared to related pyrimidine derivatives:

Compound Biological Activity IC50 (µg/mL) Cell Lines Tested
This compoundAntioxidant, Anti-inflammatory, AnticancerNot specifiedVarious cancer lines
3-(4-Methoxyphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-oneModerate cytotoxicity10.5SGC-7901
5-Acetyl-4-(3-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-oneHigh cytotoxicity5.0HepG2

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways. Molecular docking studies can provide insights into the binding affinity and interaction dynamics between this compound and its targets .

Case Studies

Several case studies have explored the biological effects of similar pyrimidine derivatives:

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various pyrimidine derivatives on human gastric cancer cells (SGC-7901) and liver cancer cells (HepG2). The results indicated that compounds with similar structures exhibited significant growth inhibition at concentrations ranging from 5 to 20 µg/mL .
  • Inflammation Models : In vitro assays using macrophage cell lines treated with lipopolysaccharides (LPS) showed that certain pyrimidine derivatives reduced the production of pro-inflammatory cytokines, suggesting their potential as anti-inflammatory agents .

Q & A

Q. Q1. What are the recommended synthetic routes for 6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of pyrimidinone derivatives often involves cyclocondensation of thioureas with β-ketoesters or nucleophilic substitution reactions. For example, describes a protocol for synthesizing structurally related pyrimidinones using propargylsulfanyl groups, achieving yields of 23–67% under varied conditions (e.g., solvent polarity, temperature). Key steps include:

  • Step 1: Preparation of intermediates via thiourea derivatives.
  • Step 2: Cyclization under acidic or basic conditions.
  • Optimization: Higher yields (e.g., 67% in ) are achieved using aprotic solvents (e.g., DMF) and controlled heating (80–100°C).
  • Characterization: Confirm purity via melting point analysis and IR spectroscopy (e.g., S–C stretching at ~650 cm⁻¹ in ) .

Q. Q2. How can structural elucidation of this compound be performed to resolve ambiguities in regiochemistry?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR Analysis: Assign ¹H and ¹³C signals using 2D-COSY and HSQC to confirm substitution patterns (e.g., methoxyphenyl vs. methylsulfanyl groups). reports specific shifts for methylsulfanyl (δ ~2.5 ppm in ¹H NMR) and methoxy groups (δ ~3.8 ppm).
  • X-Ray Crystallography: Resolve ambiguities in tautomeric forms (e.g., 3H vs. 1H pyrimidinone) using single-crystal data, as demonstrated in for a pyrrolo-pyrimidine derivative .

Advanced Research Questions

Q. Q3. How can experimental design principles be applied to evaluate the compound’s pharmacological activity, and what statistical methods are appropriate?

Methodological Answer: Adopt a split-split plot design () for in vivo studies:

  • Main Plots: Dose levels (e.g., 10 mg/kg, 50 mg/kg).
  • Subplots: Administration routes (oral, intraperitoneal).
  • Sub-Subplots: Time points for efficacy measurement.
    Use Sprague–Dawley rats (n=10/group) and assess outcomes (e.g., analgesic activity via thermal latency in ) with ANOVA and post-hoc Tukey tests. Analyze data using GraphPad Prism (as in ) to ensure reproducibility .

Q. Q4. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis: Compare IC₅₀ values from independent studies (e.g., vs. hypothetical conflicting data) using standardized assays (e.g., enzyme inhibition).
  • Source of Variability: Control for batch purity (e.g., via HPLC in ), solvent effects (DMSO vs. saline), and species-specific metabolism.
  • Statistical Reconciliation: Apply Bland-Altman plots to quantify systematic biases .

Q. Q5. How can environmental stability and degradation pathways be studied under controlled conditions?

Methodological Answer: Follow protocols from ’s INCHEMBIOL project:

  • Photolysis Studies: Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and monitor degradation via LC-MS.
  • Hydrolysis: Assess stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C.
  • Data Interpretation: Use first-order kinetics to model half-lives and identify metabolites (e.g., demethylation or sulfoxide formation) .

Analytical and Stability Considerations

Q. Q6. What analytical techniques are critical for assessing purity and stability in long-term storage?

Methodological Answer:

  • HPLC-PDA: Monitor degradation products (e.g., uses >95% purity thresholds).
  • Thermogravimetric Analysis (TGA): Determine thermal stability (e.g., decomposition >150°C in ).
  • Storage Guidelines: Store at –20°C in amber vials under argon, as recommended for sulfanyl-containing compounds in .

Computational and Mechanistic Studies

Q. Q7. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model binding to cyclooxygenase (COX-2) based on structural analogs in . Validate with molecular dynamics simulations (100 ns trajectories).
  • QSAR Analysis: Correlate substituent electronic properties (Hammett σ values) with activity data from to design optimized derivatives .

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